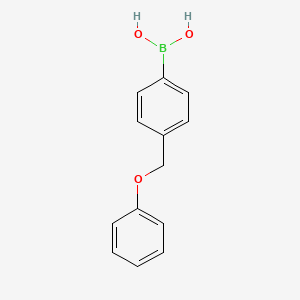

4-(Phenoxymethyl)phenylboronic acid

Description

The Pivotal Role of Arylboronic Acids in Contemporary Chemical Sciences

Arylboronic acids are organic compounds that contain a boron atom bonded to an aryl group and two hydroxyl groups. wikipedia.org Their stability, low toxicity, and ease of handling have made them crucial reagents in a multitude of chemical transformations. nih.govchemicalbook.com One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netyoutube.com This reaction, recognized with the Nobel Prize in Chemistry in 2010, has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. youtube.com The versatility of arylboronic acids extends to other significant reactions, including the Chan-Lam coupling, which facilitates the formation of carbon-heteroatom bonds. researchgate.net Their ability to participate in these diverse reactions underscores their central role as building blocks in the creation of complex molecules. nih.gov

Historical Trajectories and Modern Developments in Organoboron Chemistry

The journey of organoboron chemistry began in the early 20th century, but it was the pioneering work of Herbert C. Brown in the mid-20th century that truly unlocked its vast potential. numberanalytics.comthieme.de His discovery of hydroboration, a reaction that adds a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a straightforward route to organoboranes. thieme.de This breakthrough laid the foundation for the development of a wide array of organoboron reagents and reactions. numberanalytics.com In recent decades, research has continued to flourish, leading to the development of more sophisticated catalysts and reaction conditions that enhance the efficiency and selectivity of boron-based transformations. thieme.desigmaaldrich.com The field has expanded to include the synthesis and application of a vast number of commercially available boronic acids, enabling the exploration of extensive chemical space for drug discovery and materials science. researchgate.net

Delineation of Research Focus: 4-(Phenoxymethyl)phenylboronic acid as a Representative Arylboronic Acid in Advanced Academic Investigations

This compound serves as an excellent case study to understand the practical applications of arylboronic acids in advanced research. Its structure, featuring a phenoxymethyl (B101242) substituent on the phenylboronic acid core, makes it a valuable building block in the synthesis of more complex molecules. Researchers have utilized this compound in various synthetic strategies, including its use in the preparation of pyrazolopyrimidine amide derivatives with potential biological activity. google.com The specific properties and reactivity of this compound, as detailed in the following sections, highlight the nuanced yet powerful role that substituted arylboronic acids play in pushing the boundaries of chemical synthesis and discovery.

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct physical and chemical properties.

| Property | Value |

| CAS Number | 397843-61-7 |

| Molecular Formula | C13H13BO3 |

| Appearance | White to yellow powder |

| Solubility | Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride. |

This table presents a summary of the key physical and chemical properties of this compound. Data sourced from various chemical suppliers and databases. wikipedia.orglabware-shop.com

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for preparing arylboronic acids. A common approach involves the reaction of a corresponding aryl Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis.

A specific example of a reaction involving a related phenoxyphenylboronic acid is the Suzuki-Miyaura coupling. In one study, 4-phenoxyphenylboronic acid was reacted with 2-chloro-3,5-dimethylpyrazine (B41539) in the presence of a palladium catalyst and a base to synthesize 3,5-dimethyl-2-(4-phenoxyphenyl)pyrazine. ambeed.com While this is not a direct synthesis of the title compound, it illustrates a typical application of a phenoxy-substituted phenylboronic acid in a cross-coupling reaction.

Applications in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound is a valuable coupling partner in these reactions.

In a patented process, 4-phenoxyphenylboronic acid was coupled with 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine using a palladium catalyst to form a key intermediate in the synthesis of potential BTK/HDAC dual-target inhibitors. google.com This reaction highlights the utility of phenoxy-substituted phenylboronic acids in constructing complex heterocyclic structures relevant to medicinal chemistry. The reaction conditions for this specific coupling are detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature |

| 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 4-phenoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium phosphate (B84403) trihydrate | 1,4-Dioxane/Water | 135 °C |

This table details the specific conditions for a Suzuki-Miyaura coupling reaction involving a phenoxyphenylboronic acid as reported in a patent for the synthesis of pyrazolopyrimidine derivatives. google.com

Other Notable Chemical Reactions

Beyond the Suzuki-Miyaura coupling, this compound and its analogs can participate in a variety of other important chemical transformations. For instance, arylboronic acids are known to undergo Chan-Lam coupling reactions to form carbon-heteroatom bonds, such as in the synthesis of 6-Bromoquinolin-4-ol derivatives. nih.gov

Furthermore, the boronic acid functional group can be used as a protecting group for diols and can participate in the synthesis of chemosensors for the detection of biologically relevant molecules. wikipedia.orgmdpi.com The versatility of the boronic acid moiety makes compounds like this compound valuable tools in a wide range of synthetic applications.

Structure

2D Structure

Properties

IUPAC Name |

[4-(phenoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDHTLPOOZIZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449703 | |

| Record name | 4-(phenoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-61-7 | |

| Record name | B-[4-(Phenoxymethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(phenoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenoxymethyl Phenylboronic Acid

Organometallic Reagent-Mediated Synthesis of 4-(Phenoxymethyl)phenylboronic acid

The use of pre-formed organometallic reagents, such as Grignard and organolithium compounds, represents a classical and widely utilized approach for the synthesis of arylboronic acids. georganics.sk These methods typically involve the reaction of an organometallic nucleophile with a boron electrophile.

Grignard and Organolithium Approaches to Phenoxymethylphenyl Boronates

The Grignard reagent approach is a common method for preparing arylboronic acids. georganics.sk This typically involves the reaction of an arylmagnesium halide with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid. wikipedia.org For the synthesis of this compound, the precursor would be 4-(phenoxymethyl)phenylmagnesium bromide, which can be prepared from the corresponding 4-bromo-1-(phenoxymethyl)benzene. The reaction of this Grignard reagent with a trialkyl borate at low temperatures, followed by hydrolysis, would afford the desired product. A patent for the synthesis of the closely related 4-phenoxyphenylboronic acid describes a similar process where 4-bromodiphenyl ether is converted to the Grignard reagent and then reacted with trimethyl borate. patsnap.com This suggests a viable pathway for the synthesis of this compound.

Alternatively, organolithium reagents can be employed. This method involves the generation of an aryllithium species, typically through lithium-halogen exchange from an aryl halide, which is then reacted with a borate ester. researchgate.netgrowingscience.com The synthesis of this compound via this route would involve the reaction of 4-bromo-1-(phenoxymethyl)benzene with an organolithium reagent like n-butyllithium at low temperatures to form the corresponding aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, followed by acidic workup. While this method is known to sometimes produce lower yields compared to the Grignard approach, it offers an alternative pathway. georganics.sk

Table 1: Comparison of Grignard and Organolithium Approaches

| Feature | Grignard Reagent Approach | Organolithium Reagent Approach |

|---|---|---|

| Starting Material | 4-Bromo-1-(phenoxymethyl)benzene | 4-Bromo-1-(phenoxymethyl)benzene |

| Reagent | Magnesium (Mg) | n-Butyllithium (n-BuLi) or similar |

| Intermediate | 4-(Phenoxymethyl)phenylmagnesium bromide | 4-(Phenoxymethyl)phenyllithium |

| Boron Source | Trialkyl borate (e.g., B(OMe)₃) | Trialkyl borate (e.g., B(OMe)₃) |

| General Conditions | Ethereal solvent, often initiated with iodine | Anhydrous, inert atmosphere, low temperatures |

| Potential Byproducts | Biphenyl derivatives from coupling | Side products from reaction with solvent or excess n-BuLi |

Stereoselective and Regioselective Considerations in Organometallic Borylation

In the context of synthesizing the achiral molecule this compound, stereoselectivity is not a primary concern. However, the principles of regioselectivity are critical. The formation of the organometallic reagent at the para position is dictated by the starting material, 4-bromo-1-(phenoxymethyl)benzene. The bromine atom directs the formation of the Grignard or organolithium reagent to that specific carbon atom, ensuring the borylation occurs at the desired position.

For more complex substrates containing multiple halogen atoms or other reactive sites, the regioselectivity of the metal-halogen exchange can be influenced by factors such as the nature of the halogen (I > Br > Cl), the specific organolithium reagent used, and the reaction temperature. In the case of 4-bromo-1-(phenoxymethyl)benzene, the single bromine substituent provides a clear and predictable site for metallation and subsequent borylation.

Catalytic Borylation Strategies for the Synthesis of this compound

Catalytic methods for the synthesis of arylboronic acids have gained prominence due to their milder reaction conditions, broader functional group tolerance, and often higher efficiency compared to traditional organometallic routes. These strategies typically involve transition metal catalysts, most notably palladium and iridium.

Palladium-Catalyzed Cross-Coupling of Halogenated Phenoxymethylphenyl Precursors with Diboron (B99234) Reagents

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnobelprize.org The resulting boronate esters can then be hydrolyzed to the corresponding boronic acids. The synthesis of this compound pinacol (B44631) ester would involve the reaction of 4-bromo-1-(phenoxymethyl)benzene with B₂pin₂ in the presence of a palladium catalyst and a base.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the reactivity of the aryl halide. Common catalysts include Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄, while common bases include KOAc, K₃PO₄, and organic bases like triethylamine. Research on the Suzuki-Miyaura coupling of 4-bromo-2-methylaniline (B145978) with various boronic acids has demonstrated the utility of Pd(PPh₃)₄/K₃PO₄ systems. mdpi.com A patent application describes the use of tetrakis(triphenylphosphine)palladium (B116648) and potassium phosphate (B84403) for the coupling of 4-phenoxyphenylboronic acid with a pyrazolopyrimidine derivative, further highlighting the applicability of such catalytic systems. google.com

Table 2: Key Parameters in Palladium-Catalyzed Borylation

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Precursor | The source of the active Pd(0) catalyst. | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ |

| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine (PPh₃), dppf |

| Diboron Reagent | The source of the boryl group. | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Activates the diboron reagent and facilitates the catalytic cycle. | KOAc, K₃PO₄, Cs₂CO₃, Et₃N |

| Solvent | The reaction medium. | Dioxane, Toluene, DMF |

C-H Borylation of Phenoxymethylphenyl Substrates for Direct Functionalization

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of arylboronic acids, avoiding the need for pre-functionalized starting materials like aryl halides. rsc.orgnih.gov Iridium-catalyzed C-H borylation is particularly effective for the regioselective borylation of arenes. The regioselectivity is often governed by steric factors, with the borylation typically occurring at the least sterically hindered C-H bond. nih.gov

For the synthesis of this compound, the starting material would be benzyl (B1604629) phenyl ether. The phenoxymethyl (B101242) group is an ortho, para-directing group. However, in iridium-catalyzed C-H borylation, steric hindrance often overrides electronic effects, favoring borylation at the less hindered para-position of the phenyl ring attached to the methylene (B1212753) group. Studies on the iridium-catalyzed borylation of substrates containing ether linkages have shown that borylation can occur at the C-H bonds β to the oxygen atom. nih.gov Research on the C-H borylation of benzyl alcohols has demonstrated para-selectivity directed by electrostatic interactions. nih.gov This suggests that direct C-H borylation of benzyl phenyl ether could be a viable route to this compound, with the potential for high regioselectivity at the para position.

The regioselectivity of iridium-catalyzed C-H borylation can be influenced by the choice of ligand on the iridium catalyst. rsc.org While standard catalysts often favor the meta position in some substituted benzenes, the use of bulky ligands can steer the borylation to the para position. acs.org

Transmetallation and Alternative Boron Transfer Reactions for this compound Construction

Transmetallation reactions, involving the transfer of an organic group from one metal or metalloid to another, are a cornerstone of organometallic chemistry and provide powerful routes to arylboronic acids.

The exchange of silicon or tin moieties with boron represents a significant strategy for the formation of carbon-boron bonds. These methods are particularly useful as organosilanes and organostannanes are often readily available and can be prepared with a high degree of regioselectivity.

Silicon-Boron Exchange:

The silicon-boron (Si-B) exchange reaction is an effective method for synthesizing organoboron compounds. tcichemicals.com This transmetallation typically involves the reaction of an arylsilane with a boron halide, such as boron tribromide (BBr₃), to form an aryldihaloborane, which is then hydrolyzed to the corresponding boronic acid. rsc.org The reaction proceeds through a ligand exchange mechanism where the aryl group is transferred from the silicon atom to the boron atom. tcichemicals.com

While specific studies on the synthesis of this compound via Si-B exchange are not extensively documented, the methodology has been successfully applied to a range of functionalized arylsilanes. Density functional theory (DFT) calculations have been employed to study the mechanistic pathways of these reactions, providing insights into the energetic, structural, and electronic properties of the key intermediates and transition states. rsc.orgresearchgate.net The reaction of trimethylsilyl-substituted arenes with boron tribromide has been shown to be a viable route for the preparation of the corresponding arylboronic acids after hydrolysis. rsc.org Given that the phenoxymethyl group is generally stable under these conditions, it is anticipated that 4-(phenoxymethyl)phenylsilane could serve as a suitable precursor.

Tin-Boron Exchange:

The tin-boron (Sn-B) exchange reaction is another well-established method for the synthesis of arylboronic acids and their derivatives. This reaction typically involves the treatment of an arylstannane with a boron halide. rsc.org The Sn-B exchange has been utilized to prepare various bidentate boron Lewis acids from the corresponding organotin precursors in good to excellent yields. rsc.org Although direct examples for this compound are scarce in the literature, the synthesis of other functionalized arylboronic acids using this method suggests its applicability. For instance, the reaction of arylstannanes with chloroboranes has been demonstrated to be an efficient route. rsc.orgnih.gov

The general applicability of these exchange reactions is highlighted by their use in the synthesis of complex boracycles, where organotin precursors are often employed. rsc.org The reaction conditions for Sn-B exchange can be tailored, but care must be taken as unexpected reaction pathways can occur, as seen in the attempted synthesis of a borylated borole (B14762680) where an abnormal tin-boron exchange was observed. nih.gov

Below is a table summarizing representative conditions for Si-B and Sn-B exchange reactions for the synthesis of analogous arylboronic acids.

| Precursor Type | Aryl Group (Ar) | Boron Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Arylsilane | Substituted Phenyl | BBr₃, then H₂O | CH₂Cl₂ | ArB(OH)₂ | - | rsc.org |

| Arylstannane | 1,8-Diethynylanthracene | Chloroboranes | - | Bidentate Boron Lewis Acids | Good to Excellent | rsc.org |

Note: Specific yield data for direct hydrolysis to the boronic acid from these examples are not provided in the source material.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. nih.gov The direct borylation of arenes via an electrophilic pathway offers a powerful and atom-economical route to arylboronic acids. rsc.org The phenoxymethyl group in the starting material, benzyl phenyl ether, is an ortho,para-directing and activating group, making the para-position susceptible to electrophilic attack. nih.govorganic-chemistry.org

The direct electrophilic borylation of arenes can be achieved using various boron-containing electrophiles. rsc.org These reactions can be catalyzed or uncatalyzed, depending on the reactivity of the arene and the borylating agent. For activated arenes like benzyl phenyl ether, direct borylation is a feasible approach. The regioselectivity of electrophilic borylation is influenced by both electronic and steric factors. acs.org For monosubstituted benzenes, para-selectivity can be achieved, particularly with bulky catalysts. tcichemicals.com

While intramolecular electrophilic C-H borylation has been extensively studied, intermolecular reactions are also of great interest. rsc.org Mechanistic studies suggest that these reactions can proceed through different pathways, including a classic SEAr mechanism. rsc.org The choice of borylating agent and reaction conditions is crucial to avoid side reactions, such as protodeboronation. nih.gov

The following table presents general conditions for the electrophilic borylation of substituted benzenes, which could be adapted for the synthesis of this compound.

| Arene | Borylating Agent | Catalyst/Conditions | Product | Selectivity (para:meta:ortho) | Reference |

| Toluene | Thianthrene & TFAA | H₂SO₄ | 4-Tolylthianthrenium salt | >100:1:1 | acs.org |

| 1,2-Disubstituted Benzenes | B₂pin₂ | [Ir(cod)Cl]₂/dtbpy | para-Borylated product | High para-selectivity | tcichemicals.com |

| Veratrole | B₂pin₂ | [Rh(cod)Cl]₂/dtbpy, cyclohexane | 4-Borylveratrole | High 4-position selectivity | nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, green approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One of the key aspects of greening the synthesis of arylboronic acids is the use of water as a solvent. acs.org Water is a non-toxic, non-flammable, and inexpensive solvent. The development of water-soluble catalysts has enabled reactions like the Suzuki-Miyaura coupling to be performed in aqueous media. semanticscholar.org Similarly, synthetic routes to the boronic acid precursors can be designed to be more sustainable.

Photocatalysis offers a green alternative to traditional synthetic methods. Visible-light-promoted borylation reactions have been developed, which can proceed under mild conditions. For example, the hydroxylation of arylboronic acids to phenols has been achieved using a heterogeneous Cu@C₃N₄ photocatalyst in water with air as the oxidant. acs.orgacs.org While this is a subsequent reaction of the boronic acid, similar photocatalytic principles can be applied to its synthesis. For instance, a general, metal-free visible-light-induced photocatalytic borylation of haloarenes has been demonstrated. organic-chemistry.org

Solvent-free or "neat" reaction conditions also represent a significant step towards greener synthesis. These methods reduce waste and simplify purification processes. While specific solvent-free methods for this compound are not detailed, the general trend in organic synthesis is moving towards minimizing solvent use.

Another green strategy involves the use of bio-based solvents. Lactic acid, a bio-based and biodegradable solvent, has been shown to be an effective medium for the oxidation of arylboronic acids. rsc.org This suggests the potential for using such solvents in the synthesis of the boronic acids themselves.

The table below summarizes some green chemistry approaches applicable to the synthesis of arylboronic acids.

| Reaction Type | Substrate | Reagents/Conditions | Product | Key Green Aspect | Reference |

| Photocatalytic Hydroxylation | Phenylboronic acid | Cu@C₃N₄, Blue light, Air | Phenol (B47542) | Water as solvent, air as oxidant | acs.orgacs.org |

| Photocatalytic Borylation | Haloarenes | Phenothiazine, Visible light, B₂pin₂ | Arylboronate esters | Metal-free, visible light | organic-chemistry.org |

| Diazotization-Borylation | Arylamines | NaNO₂, HCl, MeOH, then B₂(OH)₄ | Arylboronic acids | Green reagents, simple method | organic-chemistry.orgorgsyn.org |

| Oxidation in Bio-solvent | Arylboronic acids | H₂O₂, Lactic acid | Phenols | Bio-based solvent | rsc.org |

Applications of 4 Phenoxymethyl Phenylboronic Acid in Complex Organic Synthesis

Cross-Coupling Reactions Utilizing 4-(Phenoxymethyl)phenylboronic acid

Cross-coupling reactions are fundamental tools in organic synthesis, enabling the formation of bonds between two different molecular fragments. This compound is an excellent coupling partner in several of these named reactions, primarily those catalyzed by transition metals.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the creation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.org This reaction is typically catalyzed by a palladium(0) complex. The general catalytic cycle involves three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

This compound serves as the organoboron component in this reaction, enabling the introduction of the 4-(phenoxymethyl)phenyl group into a target molecule. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of catalysts and reactants. nih.gov

Below is a representative table of Suzuki-Miyaura reactions involving this compound with various aryl bromides, showcasing typical conditions and high yields.

Table 1: Representative Suzuki-Miyaura Reactions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/H₂O | 4-Methoxy-4'-(phenoxymethyl)-1,1'-biphenyl | 92 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2%) | K₃PO₄ | Dioxane | 4-Nitro-4'-(phenoxymethyl)-1,1'-biphenyl | 89 |

Chan-Lam-Evans Coupling for Carbon-Heteroatom Bond Construction

The Chan-Lam-Evans (CLE) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N). wikipedia.orgnrochemistry.com Unlike many other cross-coupling reactions that rely on palladium, the CLE coupling is catalyzed by copper complexes, often copper(II) acetate. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is that it can be performed under aerobic conditions, often at room temperature, using air as the oxidant to regenerate the active copper catalyst. organic-chemistry.org

In this reaction, this compound acts as the aryl donor. It can be coupled with a wide range of alcohols, phenols, amines, and other N-H containing compounds. organic-chemistry.orgst-andrews.ac.uk The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the desired C-O or C-N bond. wikipedia.org

Table 2: Representative Chan-Lam-Evans Reactions

| Coupling Partner | Catalyst | Base | Solvent | Product | Bond Formed |

|---|---|---|---|---|---|

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-(4-(Phenoxymethyl)phenyl)aniline | C-N |

| Phenol (B47542) | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 1-Phenoxy-4-(phenoxymethyl)benzene | C-O |

Other Transition Metal-Catalyzed Coupling Reactions Involving this compound

While palladium and copper are the most common catalysts for reactions with boronic acids, other transition metals such as nickel and iron have also been developed for cross-coupling chemistry. nih.gov Nickel-catalyzed couplings, for instance, can sometimes offer different reactivity or be more cost-effective. These reactions often follow similar mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination. nih.gov this compound is a suitable substrate for these alternative systems, allowing for C-C bond formation with organohalides under various catalytic conditions, thereby expanding the synthetic chemist's toolkit.

Additions and Conjugate Reactions Mediated by this compound

Beyond cross-coupling, this compound can also be employed as a nucleophile in addition reactions, particularly those catalyzed by rhodium. These reactions allow for the direct addition of the 4-(phenoxymethyl)phenyl group across double bonds.

Rhodium-Catalyzed Additions to Alkenes and Carbonyl Compounds

Rhodium catalysts can activate arylboronic acids to add to various unsaturated functional groups. nih.gov For example, rhodium complexes can facilitate the 1,2-addition of this compound to aldehydes, yielding secondary alcohols. nih.gov Perhaps more significantly, rhodium catalysts are widely used for 1,4-conjugate additions to α,β-unsaturated systems like enones, enoates, and amides. organic-chemistry.org This reaction, often called the Hayashi-Miyaura reaction, is a powerful method for creating β-arylated carbonyl compounds. The addition of an aqueous base is often crucial for achieving high yields by promoting the formation of an active rhodium-hydroxo species that readily undergoes transmetalation with the boronic acid. organic-chemistry.org

Table 3: Representative Rhodium-Catalyzed Addition Reactions

| Substrate | Catalyst System | Product Type |

|---|---|---|

| Benzaldehyde | [Rh(acac)(CO)₂]/dppf | Secondary Alcohol |

| Cyclohex-2-en-1-one | [Rh(acac)(C₂H₄)₂]/(S)-BINAP | β-Arylated Ketone |

Stereoselective Conjugate Additions

A highly valuable extension of transition metal-catalyzed conjugate additions is the ability to control the stereochemistry of the newly formed stereocenter. By using a chiral ligand on the metal catalyst (commonly rhodium or palladium), the 1,4-addition of this compound to a prochiral α,β-unsaturated substrate can proceed with high enantioselectivity. nih.govnih.gov This process allows for the synthesis of optically active molecules containing a β-aryl motif, which is a common structural feature in many pharmaceuticals and natural products. nih.gov The choice of chiral ligand is critical for inducing high levels of stereocontrol, making it possible to selectively generate one enantiomer of the product over the other. chemrxiv.org For example, the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones using chiral PyOX ligands can generate all-carbon quaternary stereocenters with high enantiomeric excess. nih.gov

Multi-Component Reactions and Cascade Processes Featuring this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity. While direct literature examples detailing the use of this compound in every class of MCR are not extensively documented, its structural features strongly suggest its applicability in several well-established MCRs, by serving as a stable, functionalized aryl component.

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR) , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups. In this context, a derivative of this compound, such as a corresponding aldehyde, could be employed. For instance, 4-formylphenylboronic acid, a closely related compound, has been successfully used in Ugi-type reactions to generate complex products like β- and γ-lactams. nih.gov This suggests a plausible pathway where this compound, after conversion to its aldehyde form, could participate in Ugi reactions to create intricate molecular frameworks bearing the phenoxymethylphenyl group.

The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The presence of the phenoxymethyl (B101242) ether linkage is expected to be compatible with the mild and often room temperature conditions of the Ugi reaction.

Cascade reactions , also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. These processes are highly valued for their efficiency in constructing complex cyclic and polycyclic systems. Arylboronic acids are known to participate in cascade reactions, often initiated by a palladium-catalyzed cross-coupling event. For example, Pd-catalyzed cascade reactions of arylboronic acids with ketodinitriles have been developed for the synthesis of 3-cyanopyridine (B1664610) and 3-cyanopyrrole analogues under visible light irradiation. nih.gov It is conceivable that this compound could be a suitable substrate in such cascade processes, leading to the formation of highly functionalized heterocyclic structures.

Another area where boronic acids feature in cascade reactions is in the enantioselective synthesis of benzoxaboroles, which can be achieved through a Wittig/oxa-Michael reaction cascade of α-formyl boronic acids. rsc.org This highlights the potential for developing novel cascade processes specifically designed around the reactivity of functionalized phenylboronic acids like the title compound.

| Reaction Type | Potential Role of this compound Derivative | Key Features | Potential Products |

| Ugi 4-Component Reaction | As the aldehyde component (after derivatization) | High atom economy, rapid complexity generation | α-Acylamino amides with a phenoxymethylphenyl moiety |

| Pd-Catalyzed Cascade | As the arylating agent | Formation of multiple bonds in one pot | Functionalized pyridines, pyrroles, and other heterocycles |

| Organocatalytic Cascade | As a substrate for asymmetric transformations | Enantioselective synthesis of complex molecules | Chiral benzoxaboroles and related structures |

Precursors for Advanced Functional Organic Molecules and Building Blocks

This compound is an invaluable precursor for the synthesis of a wide array of advanced functional organic molecules and more complex building blocks. Its primary utility in this regard stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a variety of sp2-hybridized carbon atoms, such as those in aryl, vinyl, or heteroaryl halides and triflates.

A significant application of this chemistry is in the synthesis of biologically active molecules . For instance, substituted phenyl-imidazole derivatives have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. The synthesis of these inhibitors often involves a Suzuki coupling between a bromo-imidazole core and a substituted phenylboronic acid. nih.gov In this context, this compound can be used to introduce the phenoxymethylphenyl group onto the imidazole (B134444) scaffold, a structural motif that can influence the compound's pharmacokinetic and pharmacodynamic properties.

The general synthetic approach for such compounds is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |

| This compound | Bromo-heterocycle (e.g., 4-bromo-1H-imidazole) | Pd catalyst (e.g., Pd(OAc)2/PPh3), base (e.g., K2CO3), solvent (e.g., n-propanol/water) | Heteroaryl-aryl compounds |

The phenoxymethyl group itself can be a key pharmacophore or can be further functionalized to modulate biological activity. The ether linkage provides a degree of conformational flexibility, which can be advantageous for binding to biological targets.

Furthermore, this compound can serve as a foundational building block for the construction of functional materials . The phenoxy group can be substituted with various functional groups to tune the electronic and photophysical properties of the resulting materials. For example, incorporating this building block into conjugated polymer backbones via Suzuki polymerization could lead to materials with interesting optical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The synthesis of more elaborate building blocks is also a key application. For example, the phenoxymethylphenyl moiety can be incorporated into larger, more complex structures that are then used in the final steps of a total synthesis. The stability of the boronic acid group to a wide range of reaction conditions allows for its incorporation early in a synthetic sequence, with the Suzuki coupling being performed at a later stage.

Medicinal Chemistry and Biological Research Applications of 4 Phenoxymethyl Phenylboronic Acid

Enzyme Inhibition Studies with 4-(Phenoxymethyl)phenylboronic acid Derivatives

Derivatives of this compound have been investigated as inhibitors of various enzymes, leveraging the electrophilic nature of the boron atom to interact with key catalytic residues.

Boronic Acid-Based Protease Inhibitors

Boronic acids are recognized as effective inhibitors of serine proteases. pnas.org Their mechanism often involves the formation of a tetrahedral adduct between the boronyl group and the active-site serine, mimicking the transition state of substrate hydrolysis. pnas.org While specific studies on this compound as a protease inhibitor are not extensively detailed in the provided results, the broader class of phenylboronic acids has been shown to be active against various proteases, including class A and class C β-lactamases. nih.gov For instance, derivatives of phenylboronic acid have demonstrated inhibitory activity against KPC-2, GES-5, and AmpC β-lactamases. nih.gov The effectiveness of these inhibitors is often influenced by the substituents on the phenyl ring, which can engage in specific interactions within the enzyme's active site. nih.gov

It has also been noted that boronic acids can interact with the active-site histidine in some serine proteases, as observed in studies with α-lytic protease. pnas.org This highlights the diverse inhibitory mechanisms available to this class of compounds.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a significant therapeutic target for managing pain, mood, and anxiety disorders. nih.gov Boronic acids have emerged as potent inhibitors of FAAH. nih.gov Research on a series of phenylboronic acids revealed that these compounds can inhibit FAAH with IC50 values in the nanomolar to low-micromolar range. nih.gov A notable example is 4-nonylphenylboronic acid, which exhibited an IC50 of 9.1 nM for FAAH, demonstrating high potency and selectivity over the related enzyme monoacylglycerol lipase (B570770) (MGL). nih.govwikipedia.org This suggests that derivatives of this compound could potentially be designed to be potent and selective FAAH inhibitors.

Mechanistic Insights into Enzyme-Boronic Acid Interactions

The interaction between boronic acids and enzymes is characterized by the formation of a covalent adduct with a nucleophilic residue in the active site. mdpi.com In the case of metallo-β-lactamases, boronic acids react with the catalytic hydroxide (B78521) anion. mdpi.com This reaction is often barrierless, occurring simultaneously upon the inhibitor binding to the active site. mdpi.com The boron atom in the boronic acid is inherently electrophilic, facilitating this nucleophilic attack. mdpi.com

In some enzymes, a "hybrid catalytic dyad" can be formed, where a boronic acid-containing amino acid and a natural amino acid residue, like lysine (B10760008), work in concert to achieve catalysis. nih.govacs.org The lysine residue is crucial for the catalytic activity, assisting in the chemical transformation. nih.govacs.org Furthermore, the microenvironment of the protein can influence the activation mode of the boronic acid, which can include hydrogen bonding, Lewis acid interactions, or anhydride (B1165640) formation. acs.org

Molecular Recognition and Sensing Capabilities of this compound

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of molecular sensors for biological substrates like saccharides. nih.govacs.org

Reversible Covalent Interactions with Biological Substrates (e.g., Saccharides, Diols)

Boronic acids form stable five- or six-membered cyclic esters with cis-1,2- and -1,3-diols, which are abundant in saccharides. nih.gov This reversible covalent interaction is the foundation for their use in saccharide sensing. nih.govnih.gov The binding is highly selective, and the stability of the resulting boronate ester can be influenced by the structure of both the boronic acid and the diol-containing substrate. nih.gov

Development of Boronic Acid-Based Receptors and Sensors

The principle of diol binding has been harnessed to create a variety of boronic acid-based sensors. mdpi.com These sensors typically consist of a boronic acid receptor unit coupled to a reporter, often a fluorophore. nih.govacs.org The binding of a saccharide to the boronic acid receptor modulates the properties of the reporter, leading to a measurable signal, such as a change in fluorescence intensity. nih.govacs.org

For example, a sensor can be designed where the nitrogen atom of an adjacent amine quenches the fluorescence of a nearby fluorophore. nih.gov Upon saccharide binding to the boronic acid, the nitrogen's lone pair interacts with the boron atom, preventing the quenching and "turning on" the fluorescence. nih.gov The design of these sensors can be fine-tuned to achieve selectivity for specific saccharides. rsc.org

Design and Synthesis of Bioactive Analogs of this compound

The design and synthesis of bioactive analogs of this compound represent a promising avenue for the discovery of novel therapeutic agents. This scaffold combines the versatile chemical properties of a phenylboronic acid with a flexible phenoxymethyl (B101242) ether linkage, offering multiple points for structural modification to optimize biological activity, selectivity, and pharmacokinetic properties.

The synthesis of such analogs typically involves multi-step synthetic routes. A common strategy is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid moiety is introduced onto a pre-functionalized phenoxymethylphenyl core. sigmaaldrich.com Alternatively, the phenoxymethyl side chain can be introduced via a Williamson ether synthesis by reacting a phenol (B47542) with a (4-(bromomethyl)phenyl)boronic acid derivative.

While specific structure-activity relationship (SAR) data for this compound itself is limited in publicly available research, principles derived from related classes of compounds, such as 4-phenoxy-phenyl isoxazoles and 4-phenoxyquinolines, can provide valuable insights into potential SAR trends. sigmaaldrich.comnih.govresearchgate.netmdpi.com These studies highlight key structural regions where modifications can significantly impact biological activity.

The Phenoxy Ring: Modifications to the terminal phenoxy ring can influence binding affinity and selectivity for a target protein. Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions (ortho, meta, para) can alter the electronic and steric properties of the molecule. For instance, in a series of 4-phenoxy-phenyl isoxazole (B147169) inhibitors of acetyl-CoA carboxylase (ACC), the nature and position of substituents on the phenoxy ring were found to be critical for potent inhibitory activity. sigmaaldrich.comnih.gov

The Phenylboronic Acid Moiety: The phenylboronic acid group is a key pharmacophore, capable of forming reversible covalent bonds with serine residues in the active sites of various enzymes. nih.gov The position and nature of substituents on this phenyl ring can modulate the pKa of the boronic acid, thereby influencing its reactivity and binding affinity at physiological pH.

The Ether Linkage: The oxygen atom of the phenoxymethyl linker can act as a hydrogen bond acceptor, contributing to the binding of the molecule to its biological target. The flexibility of this ether linkage allows the phenoxy and phenylboronic acid moieties to adopt optimal conformations for binding.

A hypothetical SAR study for a series of this compound analogs might explore the following modifications:

| Compound | R1 (Phenoxy Ring Substitution) | R2 (Phenylboronic Acid Ring Substitution) | Hypothetical Activity |

| Analog 1 | H | H | Baseline |

| Analog 2 | 4-Fluoro | H | Potentially Increased |

| Analog 3 | 4-Methoxy | H | Potentially Altered |

| Analog 4 | H | 2-Fluoro | Potentially Altered pKa |

| Analog 5 | 4-Fluoro | 2-Fluoro | Potentially Synergistic Effect |

This table is for illustrative purposes only and does not represent actual experimental data.

The structural features of this compound and its potential analogs make them attractive candidates for exploring a range of novel therapeutic targets. The boronic acid moiety is a well-established inhibitor of serine proteases and other enzymes. nih.gov

Enzyme Inhibition: Based on the known activity of other phenylboronic acids, analogs of this compound could be investigated as inhibitors of various enzymes implicated in disease. These include, but are not limited to:

Serine Proteases: Enzymes involved in blood coagulation, inflammation, and cancer.

β-Lactamases: Enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.gov

Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis, which is a target in oncology and metabolic diseases. sigmaaldrich.comnih.gov

The exploration of novel targets would typically involve screening a library of this compound analogs against a panel of purified enzymes or in cell-based assays designed to probe specific signaling pathways. Hits from these screens would then be subjected to further optimization based on SAR studies to improve potency and selectivity. The development of such analogs holds the potential to yield novel therapeutics for a variety of diseases.

Catalytic Roles and Applications of 4 Phenoxymethyl Phenylboronic Acid

4-(Phenoxymethyl)phenylboronic acid as a Lewis Acid Catalyst

Boronic acids, in general, are recognized as mild Lewis acids. wikipedia.org Their acidity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows them to accept a pair of electrons from a Lewis base, thereby activating the substrate for subsequent chemical transformations. The Lewis acidity of a particular boronic acid can be modulated by the electronic effects of the substituents on the phenyl ring.

While specific studies detailing the Lewis acid catalytic applications of this compound are not extensively documented in publicly available literature, its catalytic activity can be inferred from the general principles of boronic acid catalysis. The phenoxymethyl (B101242) substituent, with its ether linkage, is likely to exert a modest electron-donating effect on the phenyl ring through resonance, which might slightly attenuate the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. However, it is still expected to function as a competent Lewis acid catalyst in various organic reactions.

Organoboron acids are known to catalyze a range of chemical transformations, including dehydration reactions, carbonyl condensations, acylations, and cycloadditions. nih.gov For instance, phenylboronic acid has been demonstrated to be an effective catalyst for multicomponent reactions like the Biginelli and Hantzsch reactions. nih.gov It is plausible that this compound could also catalyze similar reactions, although empirical data is needed for confirmation.

The general mechanism of Lewis acid catalysis by boronic acids involves the coordination of the boron atom to a Lewis basic site in the substrate, such as the oxygen atom of a carbonyl group. This coordination polarizes the carbonyl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

| Reaction Type | General Role of Boronic Acid Catalyst | Potential Application for this compound |

| Dehydration | Activation of hydroxyl groups for elimination | Catalyzing the formation of alkenes or ethers from alcohols |

| Carbonyl Condensation | Activation of carbonyl groups for nucleophilic attack | Aldol and similar condensation reactions |

| Acylation | Activation of carboxylic acids or their derivatives | Esterification and amidation reactions |

| Cycloaddition | Activation of dienophiles or dienes | Diels-Alder and other cycloaddition reactions |

This table presents potential applications based on the known reactivity of other boronic acids, as specific research on this compound in these roles is limited.

Chiral this compound Derivatives in Asymmetric Catalysis

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. Chiral boronic acid derivatives have shown considerable promise in this area, acting as precursors to a variety of asymmetric catalysts.

The concept of using chiral auxiliaries is a well-established strategy for achieving enantioselectivity. While there is a lack of specific reports on the use of chiral derivatives of this compound as auxiliaries, the general principle involves the temporary incorporation of a chiral boronic acid moiety into a substrate molecule. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved from the product. The steric and electronic properties of the phenoxymethyl group could potentially influence the stereochemical environment around the reactive center, although further research is required to explore this possibility.

A significant application of chiral boronic acids is in the synthesis of oxazaborolidine catalysts. wikipedia.org These catalysts, most notably the Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. ijprs.com

The general synthesis of an oxazaborolidine involves the condensation of a chiral β-amino alcohol with a boronic acid or a borane (B79455) source. wikipedia.org While the most common CBS catalysts are derived from simple borane sources, the use of substituted arylboronic acids allows for the fine-tuning of the catalyst's steric and electronic properties.

Although no specific oxazaborolidine catalysts derived from this compound are described in the reviewed literature, it is theoretically possible to synthesize such a catalyst by reacting this compound with a chiral amino alcohol like (R)- or (S)-α,α-diphenylprolinol. The resulting catalyst would feature the 4-(phenoxymethyl)phenyl group on the boron atom.

The performance of such a hypothetical catalyst in asymmetric reductions would depend on how the phenoxymethyl substituent influences the catalyst's conformation and its interaction with the substrate. The ether linkage could potentially engage in additional non-covalent interactions, which might affect the enantioselectivity of the catalyzed reaction.

| Chiral Amino Alcohol | Boronic Acid | Resulting Oxazaborolidine Catalyst | Potential Application |

| (R)-α,α-Diphenylprolinol | This compound | (R)-2-(4-(Phenoxymethyl)phenyl)-3,3-diphenyl-tetrahydropyrrolo[1,2-c] nih.govnih.govnih.govoxazaborole | Enantioselective reduction of prochiral ketones |

| (S)-α,α-Diphenylprolinol | This compound | (S)-2-(4-(Phenoxymethyl)phenyl)-3,3-diphenyl-tetrahydropyrrolo[1,2-c] nih.govnih.govnih.govoxazaborole | Enantioselective reduction of prochiral ketones |

This table illustrates the hypothetical synthesis of chiral oxazaborolidine catalysts from this compound based on established synthetic routes.

Materials Science and Supramolecular Chemistry with 4 Phenoxymethyl Phenylboronic Acid

Incorporation of 4-(Phenoxymethyl)phenylboronic acid into Polymeric Systems

The integration of phenylboronic acid and its derivatives into polymer chains is a well-established strategy for creating "smart" materials that respond to specific chemical signals, such as changes in pH or the presence of sugars. researchgate.netnih.gov Typically, the PBA molecule is first modified to include a polymerizable group, such as a vinyl or acrylamido group, turning it into a monomer. This functionalized monomer can then be copolymerized with other monomers using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or nitroxide-mediated polymerization (NMP). rsc.org

For this compound, a similar strategy would involve functionalizing the terminal phenoxy ring to enable its participation in polymerization reactions. The incorporation of this specific molecule would impart the well-known diol- and pH-responsive properties of the boronic acid group, while the phenoxymethyl (B101242) tail could introduce additional features. This substituent can enhance the hydrophobicity of the polymer and introduce the potential for π-π stacking interactions, influencing the polymer's solubility, self-assembly behavior, and thermal properties.

Polymers containing PBA moieties are particularly noted for their glucose-responsive behavior, which stems from the reversible binding of glucose (a diol) to the boronic acid group. japsonline.com This interaction can alter the polymer's charge and hydrophilicity, leading to macroscopic changes like swelling/shrinking of hydrogels or the assembly/disassembly of nanoparticles. researchgate.net For instance, phenylboronic acid-incorporated elastin-like polypeptide (ELP) nanoparticles have been developed that show enhanced cellular uptake due to the interaction between the boronic acid groups and sialic acid residues overexpressed on cancer cells. rsc.org

Table 1: Examples of Polymers Incorporating Phenylboronic Acid Derivatives

| Polymer System | PBA Monomer Used | Key Properties & Findings |

|---|---|---|

| Poly(4-vinylphenylboronic acid) (p(4-VBA)) | 4-Vinylphenylboronic acid (4-VBA) | Synthesized via nitroxide-mediated polymerization; exhibits a glucose-responsive pH window, making it suitable for sensor development. rsc.org |

| Chitosan-graft-4-FPBA | 4-Fluorophenylboronic acid (4-FPBA) | The degree of PBA substitution was found to be crucial; higher concentrations led to more crystalline conjugates with reduced glucose accessibility. japsonline.com |

| Polyethyleneimine-BA | 3-Fluoro-4-formylphenylboronic acid | A multivalent polymer designed to bind to mucins (glycoproteins) to inhibit bacterial adhesion and biofilm formation. nih.gov |

Fabrication of Boron-Containing Materials for Optoelectronic and Electronic Applications

Boron-containing compounds are of significant interest in the field of organic electronics due to the unique electronic properties of the boron atom. The empty p-orbital on a tricoordinate boron atom makes it an excellent electron acceptor, allowing for the fine-tuning of the electronic and photophysical properties of organic materials. While specific research on this compound in optoelectronics is not widely published, chemical suppliers list it as a potential intermediate for OLED (Organic Light-Emitting Diode) materials research and development, indicating its relevance to the field. lookchem.com

Arylboronic acids and their derivatives, such as boronic esters, are used as building blocks for various optoelectronic components. They can be incorporated into:

Emitting Layers: By modifying the electronic structure of conjugated molecules, boron incorporation can tune the emission color and improve the quantum efficiency of light-emitting materials.

Electron-Transport Layers (ETLs): The electron-deficient nature of boron can be exploited to create materials with high electron mobility, facilitating efficient electron injection and transport in devices like OLEDs.

Host Materials: In some OLED architectures, a host material makes up the bulk of the emissive layer, with a small amount of an emissive dopant. Boron-containing hosts can be designed to have appropriate energy levels for efficient energy transfer to the dopant.

Sensors: The interaction of the boronic acid group with analytes can cause a change in the fluorescence or electronic properties of a material, forming the basis for chemical sensors. nih.govnih.gov

The this compound structure could be used in Suzuki coupling reactions to synthesize larger, conjugated systems suitable for these applications. The phenoxymethyl group could influence intermolecular packing in the solid state, which is a critical factor for charge transport in thin-film devices.

Table 2: Examples of Boron-Containing Compounds in Optoelectronic Applications

| Compound Class | Specific Example | Application/Finding |

|---|---|---|

| Pyrenyl Derivatives of PBA | PSNB2 (a pyrenyl sulfonamide derivative of PBA) | Forms dynamic aggregates that exhibit a fluorescence color change from green to blue in the presence of fructose (B13574), acting as a sensor. nih.govnih.gov |

| Triarylborane Compounds | Tris(phenyl-pyridyl-borane) | Investigated as electron-transport and emissive materials in OLEDs due to their electron-deficient nature. |

Dynamic Covalent Chemistry and Self-Assembly Processes Employing this compound

Dynamic covalent chemistry (DCC) involves the formation of reversible covalent bonds, allowing molecular structures to adapt and reconfigure under specific conditions. flinders.edu.aursc.org The interaction between a boronic acid and a diol to form a boronate ester is a prime example of a dynamic covalent reaction that is highly utilized in supramolecular chemistry. msu.edu This reversible bond formation is sensitive to pH, the concentration of competing diols (like glucose), and temperature. researchgate.net

This principle allows for the construction of complex, self-assembled architectures. By designing molecules with both a PBA group and regions with different affinities for a solvent (e.g., hydrophilic and hydrophobic parts), researchers can trigger self-assembly into structures like micelles, vesicles (polymersomes), or hydrogels. whiterose.ac.uk For example, adding a water-soluble phenylboronic acid derivative to aqueous block copolymer vesicles, where the hydrophilic block contains diol groups, can form new boronate ester bonds. This change in the hydrophilic block can induce a morphological transition from vesicles to worms or spheres. whiterose.ac.uk

In the context of this compound, the molecule possesses a hydrophilic boronic acid head and a hydrophobic phenoxymethyl tail. This amphiphilic character suggests it could self-assemble in aqueous solutions. The phenoxymethyl group, being relatively bulky and aromatic, could engage in hydrophobic and π-π stacking interactions, which would further stabilize the resulting supramolecular structures. nih.gov These self-assembled systems could be designed to be responsive, for instance, by disassembling upon the addition of a competing diol like fructose or in response to a change in pH that cleaves the boronate ester linkages holding the assembly together.

Table 3: Examples of Self-Assembled Systems Based on Phenylboronic Acid Derivatives

| System Type | PBA Derivative | Assembly/Disassembly Trigger | Resulting Structure / Application |

|---|---|---|---|

| Block Copolymer Vesicles | 3-Aminophenylboronic acid (APBA) | Addition of APBA to diol-containing polymers; pH changes. | Induces vesicle-to-worm/sphere transition for controlled release. whiterose.ac.uk |

| Fluorescent Aggregates | Pyrenyl sulfonamide derivative of PBA (PSNB2) | Self-assembly in methanol/water via H-bonding and π-π stacking. | Dynamic aggregates whose fluorescence responds to fructose and formaldehyde. nih.govnih.gov |

| Micelle-like Aggregates | Azobenzene-modified PBA | Addition of saccharides. | Forms stable membranes upon saccharide binding, useful for sensing. msu.edu |

Theoretical and Computational Investigations of 4 Phenoxymethyl Phenylboronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of phenylboronic acids and their derivatives. For 4-(phenoxymethyl)phenylboronic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine its optimized geometry, vibrational frequencies, and electronic properties. lodz.plnih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For substituted phenylboronic acids, the nature and position of the substituent can significantly influence these frontier orbitals. In this compound, the phenoxymethyl (B101242) group at the para position is expected to influence the electron density distribution of the phenyl ring and, consequently, the energy of the frontier orbitals.

The reactivity profile can be further elucidated by calculating various molecular descriptors. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function, which helps to predict the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) surface is another valuable tool, as it visually represents the charge distribution and helps to identify regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of Substituted Phenylboronic Acids (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylboronic acid | -6.5 | -1.2 | 5.3 |

| 3-Aminophenylboronic acid | -5.8 | -0.9 | 4.9 |

| 4-Methoxyphenylboronic acid | -6.2 | -1.1 | 5.1 |

| This compound (estimated) | -6.3 | -1.15 | 5.15 |

Note: The values for this compound are estimated based on trends observed in related structures. Actual values would require specific DFT calculations.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in mapping the reaction pathways of boronic acids. For this compound, this includes studying its participation in reactions such as the Suzuki-Miyaura coupling, Chan-Lam coupling, and esterification with diols. Theoretical calculations can model the transition states and intermediates along the reaction coordinate, providing a detailed picture of the reaction mechanism and the associated energy barriers.

A key aspect of boronic acid reactivity is the equilibrium between the neutral, trigonal planar boronic acid (sp² hybridized boron) and the anionic, tetrahedral boronate species (sp³ hybridized boron). rsc.org The reactivity of each form can be different, and computational studies can determine the relative energies of these species and their transition states in a given reaction. For instance, in reactions with diols to form boronic esters, it has been shown that the reaction can proceed through either the neutral boronic acid or the boronate. rsc.org

Computational studies can also shed light on the role of catalysts, solvents, and other reaction conditions. By modeling the interaction of this compound with a palladium catalyst in a Suzuki-Miyaura coupling, for example, researchers can understand the elementary steps of oxidative addition, transmetalation, and reductive elimination.

Prediction of Binding Affinities and Molecular Interactions

The ability of this compound to form reversible covalent bonds with diols makes it a candidate for use in molecular recognition and sensing applications, particularly for carbohydrates. Computational methods are increasingly used to predict the binding affinities of boronic acids with various target molecules. nih.gov

Molecular docking is a common technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor, such as a protein or a sugar. mdpi.com In the case of this compound, docking simulations can be used to study its interactions with the active sites of enzymes or the binding pockets of receptors. These simulations can provide insights into the specific hydrogen bonds, van der Waals interactions, and other non-covalent forces that stabilize the complex.

More advanced methods, such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations, can provide more accurate predictions of binding affinities. columbia.edu These methods account for the dynamic nature of the molecules and the effects of the solvent. Deep learning models, trained on large datasets of known protein-ligand binding affinities, are also emerging as powerful tools for predicting the binding strength of new compounds. researchgate.netnih.govarxiv.org

Table 2: Illustrative Predicted Binding Affinities of Boronic Acids with a Model Diol

| Boronic Acid Derivative | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) |

| Phenylboronic acid | -5.2 | -7.1 |

| 4-Hydroxyphenylboronic acid | -5.8 | -7.9 |

| This compound (estimated) | -6.1 | -8.3 |

Note: These are hypothetical values to illustrate the type of data generated from computational predictions.

Conformational Analysis and Stereoelectronic Effects in Phenoxymethylphenylboronic Systems

The three-dimensional structure and conformational preferences of this compound are key to its reactivity and binding properties. The molecule has several rotatable bonds, including the C-O bond of the phenoxymethyl group and the C-B bond of the boronic acid moiety. Conformational analysis, typically performed using DFT or other quantum mechanical methods, can identify the most stable conformers and the energy barriers between them. nih.govepstem.net

For the boronic acid group, different orientations of the hydroxyl groups (e.g., cis-trans isomers) can have different energies and reactivities. nih.gov The rotation around the C-B bond is also important, as it can be influenced by steric and electronic effects.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule, are also significant in phenoxymethylphenylboronic systems. For example, the interaction between the p-orbitals of the phenyl ring and the empty p-orbital of the boron atom can affect the rotational barrier around the C-B bond. Intramolecular hydrogen bonding between the boronic acid protons and the ether oxygen of the phenoxymethyl group could also influence the conformational preferences of the molecule. nih.govnih.gov Understanding these subtle effects is crucial for a complete picture of the molecule's behavior.

Future Perspectives and Emerging Directions in 4 Phenoxymethyl Phenylboronic Acid Research

Integration with High-Throughput Screening and Automated Synthesis Platforms

The development of automated synthesis platforms is revolutionizing the way small molecules are created. These platforms enable the rapid and iterative assembly of molecular building blocks, significantly accelerating the discovery of new compounds with desired properties. Boronic acids, particularly protected forms like MIDA (N-methyliminodiacetic acid) and TIDA (tetramethyl N-methyliminodiacetic acid) boronates, are well-suited for these automated processes. google.comresearchgate.netchemrxiv.org The stability and controlled reactivity of these protected boronic acids allow for their use in iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build complex molecular architectures in a modular and predictable fashion. google.comresearchgate.net

Future research will likely focus on incorporating 4-(phenoxymethyl)phenylboronic acid and its derivatives into these automated synthesis workflows. This will enable the rapid generation of large libraries of compounds based on this scaffold, which can then be screened for biological activity or other desirable properties using high-throughput screening (HTS) methods. HTS allows for the rapid testing of thousands of compounds, and its integration with automated synthesis will create a powerful engine for drug discovery and materials science. For instance, libraries of this compound derivatives could be screened for their ability to inhibit specific enzymes or to act as fluorescent probes for biological imaging. nih.gov

The key to successful integration lies in the development of robust and generalizable synthetic methods that are compatible with automated platforms. This includes optimizing reaction conditions, developing new protecting groups, and designing efficient purification strategies. chemrxiv.org The use of flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, is another promising avenue for the automated synthesis of boronic acid derivatives, offering advantages in terms of speed, control, and scalability. rsc.org

Exploration of Unprecedented Reactivity and Transformation Pathways

While the Suzuki-Miyaura cross-coupling reaction is the most well-known transformation of boronic acids, there is a growing interest in exploring their broader reactivity. Future research will likely uncover new and unexpected ways in which this compound can participate in chemical reactions. This could lead to the development of novel synthetic methodologies and the creation of previously inaccessible molecular structures.

One area of exploration is the development of new catalytic systems that can activate the C-B bond of boronic acids in different ways. For example, researchers are investigating the use of transition metal catalysts other than palladium to mediate novel cross-coupling reactions. mdpi.com Additionally, the development of metal-free reaction conditions is a major goal in green chemistry, and researchers are exploring the use of organocatalysts and other non-metallic reagents to promote transformations of boronic acids.

Another emerging area is the use of boronic acids in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. These reactions are highly efficient and atom-economical, and their application to this compound could provide rapid access to a wide range of structurally diverse molecules. Furthermore, the unique electronic properties of the boronic acid group can be exploited to direct the regioselectivity and stereoselectivity of chemical reactions, providing a powerful tool for the synthesis of complex target molecules.

Interdisciplinary Applications in Nanotechnology and Advanced Biological Systems

The ability of boronic acids to form reversible covalent bonds with diols has made them attractive for a variety of applications in nanotechnology and biology. researchgate.netnih.govrsc.org Phenylboronic acids, in particular, can bind to the sialic acid residues that are often overexpressed on the surface of cancer cells, making them useful for targeted drug delivery and cancer immunotherapy. nih.govrsc.orgnih.gov

Future research will likely focus on the development of sophisticated nanomaterials functionalized with this compound for a range of biomedical applications. These could include:

Targeted Drug Delivery: Nanoparticles decorated with this compound could be used to deliver therapeutic agents specifically to cancer cells, reducing side effects and improving treatment efficacy. rsc.orgnih.gov

Biosensors: The interaction between boronic acids and sugars can be used to develop sensors for glucose and other biologically important molecules. researchgate.net Nanomaterials incorporating this compound could lead to highly sensitive and selective biosensors for disease diagnosis and monitoring.

Bioimaging: By attaching fluorescent or other imaging agents to this compound-functionalized nanomaterials, researchers can visualize and track biological processes in real-time. nih.gov

Anti-Biofilm Agents: Phenylboronic acid-modified polymers have shown promise in preventing the formation of bacterial biofilms by targeting glycans in the bacterial cell wall. qub.ac.uk

The development of these advanced materials will require a deep understanding of the interactions between this compound and biological systems at the molecular level. This will involve a combination of experimental studies and computational modeling to design and optimize these materials for specific applications.

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on developing methods that are less hazardous to human health and the environment. Future research on this compound will undoubtedly be influenced by these principles. This will involve the development of synthetic protocols that:

Use greener solvents: Replacing traditional organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical carbon dioxide. nih.govresearchgate.net

Employ catalysts instead of stoichiometric reagents: Catalytic reactions are more atom-economical and generate less waste. Researchers are exploring the use of a wide range of catalysts, including metal-organic frameworks, zeolites, and clays, for the synthesis of boronic acids and their derivatives. nih.govresearchgate.net

Utilize renewable starting materials: Exploring the use of biomass and other renewable resources as starting materials for the synthesis of this compound. researchgate.net

Develop one-pot and tandem reactions: Combining multiple synthetic steps into a single reaction vessel to reduce waste and improve efficiency.

Enzymatic synthesis is another promising approach for the green production of boronic acid derivatives. nih.gov Enzymes are highly selective and can operate under mild reaction conditions, making them an attractive alternative to traditional chemical catalysts. The development of robust and efficient enzymatic methods for the synthesis of this compound could significantly reduce the environmental impact of its production.

Q & A

Q. What are the recommended safety precautions for handling 4-(Phenoxymethyl)phenylboronic acid in laboratory settings?

- Methodological Answer: Based on safety data sheets (SDS) for structurally similar phenylboronic acids (e.g., 4-Methoxycarbonylphenylboronic acid), researchers should:

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation risks) .

- Work in a well-ventilated fume hood to minimize inhalation exposure.

- Store the compound in a cool, dry place away from oxidizers and moisture to avoid degradation .

- Dispose of waste via institutional hazardous waste protocols, adhering to federal and local regulations .

Q. How is this compound synthesized and characterized?

- Methodological Answer:

- Synthesis: Typically prepared via Suzuki-Miyaura coupling precursors. For example, halogenated phenoxymethylbenzene derivatives may react with bis(pinacolato)diboron in the presence of a palladium catalyst .

- Characterization:

- Purity: Assessed via HPLC (high-performance liquid chromatography) or GC-MS (gas chromatography-mass spectrometry) .

- Structural Confirmation: Use NMR, NMR, and NMR to verify boronic acid functionality and substituent placement .

- Melting Point: Compare experimental values (e.g., ~150–160°C) to literature for consistency .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer:

- Moisture Sensitivity: Boronic acids hydrolyze in aqueous environments; store in airtight containers with desiccants .

- Thermal Stability: Avoid prolonged exposure to temperatures >40°C, as decomposition may occur .

- Light Sensitivity: Protect from UV light to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?